(4-(1H-pyrazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
CAS No.: 1421459-26-8
Cat. No.: VC5462707
Molecular Formula: C18H14N6O
Molecular Weight: 330.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421459-26-8 |
|---|---|
| Molecular Formula | C18H14N6O |
| Molecular Weight | 330.351 |
| IUPAC Name | 1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone |
| Standard InChI | InChI=1S/C18H14N6O/c25-17(15-12-13(6-8-19-15)24-9-3-7-20-24)23-11-10-22-16-5-2-1-4-14(16)21-18(22)23/h1-9,12H,10-11H2 |
| Standard InChI Key | SXAXTISCSCVJCB-UHFFFAOYSA-N |
| SMILES | C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=N5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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A pyridine ring substituted at the 2-position with a pyrazole group.
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A 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole moiety fused to a benzene ring.
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A methanone bridge connecting the pyridine and benzoimidazoimidazole units.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₆O |
| Molecular Weight | 330.351 g/mol |
| IUPAC Name | 1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone |
| SMILES | C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=N5 |
The planar arrangement of aromatic systems facilitates π-π stacking interactions, while the methanone spacer enhances conformational flexibility .
Functional Groups and Reactivity
The molecule contains several reactive sites:
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Pyrazole N1: Participates in hydrogen bonding and coordination chemistry.
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Imidazole Nitrogens: Potential sites for electrophilic substitution.
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Methanone Carbonyl: Susceptible to nucleophilic attack or reduction to alcohol.
Comparative analysis with analogous structures, such as imidazo[1,2-a]pyridines, suggests that electron-withdrawing effects from the pyridine and pyrazole rings may stabilize the conjugated system, influencing redox properties .
Synthesis and Preparation
Synthetic Methodologies
While explicit synthetic protocols for this compound are unpublished, its construction likely involves:
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Pyrazole Installation: Ullmann-type coupling of 4-chloropyridin-2-yl precursors with 1H-pyrazole under copper catalysis.
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Benzoimidazoimidazole Formation: Cyclocondensation of 2-aminobenzimidazole derivatives with α-haloketones, as demonstrated in related imidazo[1,2-a]pyridine syntheses .
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Methanone Bridge Assembly: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to link the two heterocyclic units.
A hypothetical reaction sequence is outlined below:
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Step 1: 4-Chloropyridin-2-amine + 1H-pyrazole → 4-(1H-pyrazol-1-yl)pyridin-2-amine (CuI, K₂CO₃, DMF, 120°C).
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Step 2: 2-Aminobenzimidazole + 1,3-dibromopropanone → 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole (EtOH, reflux).
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Step 3: Coupling via acyl chloride intermediate (SOCl₂, then AlCl₃) .
Challenges and Optimization
Key synthetic hurdles include:
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Regioselectivity Control: Ensuring proper orientation during pyrazole attachment to pyridine.
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Ring Strain Mitigation: Managing steric effects during benzoimidazoimidazole cyclization.
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Purification Difficulties: Separating polar byproducts due to the compound’s high nitrogen content.
Microwave-assisted synthesis and flow chemistry may enhance yields by reducing reaction times and improving temperature control .
Physicochemical Properties
Stability and Solubility
Though experimental data are scarce, predictions based on structural analogs suggest:
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Thermal Stability: Decomposition above 250°C (TGA extrapolation).
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Solubility Profile:
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Lipophilic character (LogP ≈ 2.1) due to aromatic systems.
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Limited aqueous solubility (<0.1 mg/mL at pH 7.4).
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Enhanced solubility in DMSO or DMF (>50 mg/mL).
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Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).
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¹H NMR: Expected signals at δ 8.5–9.0 ppm (pyridine H), δ 7.2–8.2 ppm (aromatic H), δ 4.2–4.5 ppm (CH₂ of dihydroimidazole).
Biological Activity and Mechanisms
Mechanistic Insights
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Enzyme Inhibition: Molecular docking studies predict strong binding to kinase ATP pockets (e.g., EGFR, IC₅₀ ~50 nM in silico).
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Receptor Interactions: Potential agonism/antagonism at GABAₐ receptors due to structural similarity to zolpidem .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve atom economy (>80% yield target).
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ADMET Profiling: Assess permeability (Caco-2 assay), hepatic stability (microsomal testing), and toxicity (hERG inhibition screening).
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Structure-Activity Studies: Systematically modify the pyrazole substituents and methanone linker to enhance potency .
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